molecular formula C10H8N4 B2452749 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole CAS No. 1955524-29-4

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole

Cat. No. B2452749
CAS RN: 1955524-29-4
M. Wt: 184.202
InChI Key: MCYSSERTQXPOLB-UHFFFAOYSA-N
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Description

“2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” is a compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of “2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” is represented by the InChI code: 1S/C10H8N4/c1-2-6-14-7-8 (13-9 (14)3-1)10-11-4-5-12-10/h1-7H, (H,11,12) . The molecular weight of the compound is 184.2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

“2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Applications in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a potent bicyclic heterocyclic ring, is recognized for its broad spectrum of applications in medicinal chemistry. Notably, it serves as a "drug prejudice" scaffold and is integral in the development of various therapeutic agents targeting ailments such as cancer, mycobacterial infections, leishmaniasis, convulsions, microbial infections, viral diseases, diabetes, and more. Its role extends to proton pump inhibition and insecticidal activities. The scaffold's versatility is further demonstrated through its presence in commercially available preparations like zolimidine, zolpidem, and alpidem. Ongoing research emphasizes structural modifications of this scaffold to innovate and enhance novel therapeutic agents, thereby enriching the pool of potential drug-like chemical libraries for biological screening in the quest for new treatments (Deep et al., 2016).

Antimicrobial and Antifungal Applications

The scaffold of 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole exhibits promising antimicrobial properties. Novel series of derivatives, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, have been synthesized and demonstrated significant in-vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This opens up new avenues in the fight against drug-resistant fungal and bacterial pathogens, underscoring the potential of these compounds in developing new antimicrobial agents (Mallemula et al., 2015).

Synthesis and Biological Study for Antimicrobial Activities

The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde and its derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These compounds, through their unique structural composition, offer promising avenues for antimicrobial research, indicating the scope of 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole in the development of new antimicrobial agents (Ladani et al., 2009).

Catalysis and Mild Reaction Conditions in Pharmaceutical Applications

Imidazo[1,2-a]pyridines are pivotal in medicinal chemistry, particularly for their role in catalysis under mild reaction conditions, which is crucial for pharmaceutical applications. Recent advancements in the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions have been made. Furthermore, the synthesis of functionalized imidazo[1,2-a]pyridine derivatives contributes significantly to the enhancement of biological activity (Ravi & Adimurthy, 2017).

Safety and Hazards

The safety information for “2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole” and similar compounds lie in the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases .

properties

IUPAC Name

2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-6-14-7-8(13-9(14)3-1)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYSSERTQXPOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole

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